molecular formula C18H22N2O2 B14717607 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one CAS No. 22315-22-6

3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one

Katalognummer: B14717607
CAS-Nummer: 22315-22-6
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: QHHNVIFYIZJACJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cinnamyl-8-propionyl-3,8-diazabicyclo(321)octan-2-one is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a cinnamyl group, a propionyl group, and a diazabicyclo octane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Diazabicyclo Octane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo octane structure.

    Introduction of the Cinnamyl Group: The cinnamyl group is introduced through a substitution reaction, often using cinnamyl chloride in the presence of a base.

    Addition of the Propionyl Group: The propionyl group is added via an acylation reaction, typically using propionyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cinnamyl and propionyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Cinnamyl chloride, propionyl chloride; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

Wissenschaftliche Forschungsanwendungen

3-Cinnamyl-8-propionyl-3,8-diazabicyclo(32

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(3.2.1)octan-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Cinnamyl-8-acetyl-3,8-diazabicyclo(3.2.1)octan-2-one
  • 3-Cinnamyl-8-butyryl-3,8-diazabicyclo(3.2.1)octan-2-one
  • 3-Cinnamyl-8-isobutyryl-3,8-diazabicyclo(3.2.1)octan-2-one

Uniqueness

Compared to similar compounds, 3-Cinnamyl-8-propionyl-3,8-diazabicyclo(321)octan-2-one is unique due to its specific combination of functional groups and its distinct bicyclic structure

Eigenschaften

CAS-Nummer

22315-22-6

Molekularformel

C18H22N2O2

Molekulargewicht

298.4 g/mol

IUPAC-Name

3-(3-phenylprop-2-enyl)-8-propanoyl-3,8-diazabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C18H22N2O2/c1-2-17(21)20-15-10-11-16(20)18(22)19(13-15)12-6-9-14-7-4-3-5-8-14/h3-9,15-16H,2,10-13H2,1H3

InChI-Schlüssel

QHHNVIFYIZJACJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1C2CCC1C(=O)N(C2)CC=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.